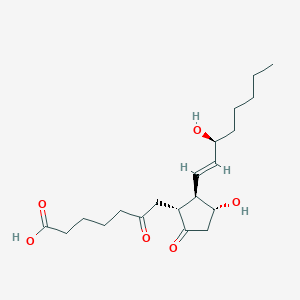
6-ketoprostaglandin E1
Übersicht
Beschreibung
6-Keto-prostaglandin E1 is a novel biologically active product of the metabolism of prostacyclin in liver and platelets . It is a prostaglandin E that is prostaglandin E1 bearing a keto substituent at the 6-position . It has a role as a platelet aggregation inhibitor and a metabolite .
Synthesis Analysis
Starting with commercially available (3 S, 4 R)-3- (methoxymethyloxy)-2-methylidene-4-siloxycyclopentanone 2, useful 6-keto-prostaglandin intermediates 1 have been prepared in good yields by a sequence of reactions which includes treatment with NaBr in the presence of BF 3 ·OEt 2, Pd-catalysed coupling of the resulting 2-bromomethyl-4-siloxycyclopent-2-enone 3 with the alkenylborane 4 or 9 and conversion of the alkenyl moiety into an epoxy and then into a keto group .Molecular Structure Analysis
The molecular formula of 6-ketoprostaglandin E1 is C20H32O6 . The IUPAC name is 7- [ (1 R ,2 R ,3 R )-3-hydroxy-2- [ ( E ,3 S )-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid . The molecular weight is 368.5 g/mol .Chemical Reactions Analysis
6-Keto-prostaglandin E1 is a product of the metabolism of prostacyclin in liver and platelets . It may arise during the course of metabolic transformation of PGI 2 through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues, including liver, blood platelets, and renal cortex .Physical And Chemical Properties Analysis
6-Keto-prostaglandin E1 is a prostaglandin E that is prostaglandin E1 bearing a keto substituent at the 6-position . It has a role as a platelet aggregation inhibitor and a metabolite . It is functionally related to a prostaglandin E1 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 6-Keto-Prostaglandin E1 Applications
6-Keto-Prostaglandin E1 (6-keto-PGE1) is a metabolite of prostacyclin with significant implications in various physiological and pharmacological fields. Below is a detailed analysis of its unique applications across different scientific research areas.
Cardiovascular Function Modulation: 6-keto-PGE1 plays a crucial role in cardiovascular health. It closely resembles prostacyclin in its ability to reduce blood pressure and vascular resistance in diverse regional circulations . This compound has been shown to be potent in stimulating renin secretion, inhibiting platelet aggregation, and inducing vasodilation, which are vital for maintaining cardiovascular homeostasis .
Renin Secretion Stimulation: One of the key applications of 6-keto-PGE1 is its role as a renin-releasing agent . It has been identified as a potent secretagogue, which means it stimulates the secretion of renin, an enzyme critical for the regulation of blood pressure and electrolyte balance .
Platelet Aggregation Inhibition: 6-keto-PGE1 has been found to inhibit platelet aggregation, which is a fundamental process in the prevention of thrombosis. Its antiaggregatory activity remains undiminished for at least 20 minutes when incubated in aqueous solution, making it a potential candidate for therapeutic interventions in conditions prone to clot formation .
Vascular Resistance Reduction: The compound’s ability to reduce vascular resistance is particularly beneficial in conditions like hypertension. By lowering the resistance in blood vessels, 6-keto-PGE1 can help in managing high blood pressure and improving overall circulatory function .
Coronary Vasodilation: 6-keto-PGE1 is a potent coronary vasodilator, which means it can widen the coronary arteries and increase blood flow to the heart muscle. This application is crucial in the management of coronary artery diseases and during cardiac surgeries to ensure adequate myocardial perfusion .
Wirkmechanismus
Target of Action
6-Ketoprostaglandin E1 (6-keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2) . Its primary targets include the renin-angiotensin system and platelets . It plays a crucial role in stimulating renin secretion , inhibiting platelet aggregation , and reducing blood pressure and vascular resistance .
Mode of Action
6-keto-PGE1 interacts with its targets to induce a range of physiological responses. Like PGI2, it is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .
Biochemical Pathways
6-keto-PGE1 arises during the metabolic transformation of PGI2 through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues, including liver, blood platelets, and renal cortex . This transformation has important implications for understanding the time-dependency of prostacyclin-induced physiological responses .
Pharmacokinetics
As PGI2 is unstable, having a half-life of approximately 3 min in aqueous solution , the identification of an active and stable metabolite of prostacyclin, such as 6-keto-PGE1, is significant. In contrast to PGI2, when 6-keto-PGE1 is incubated in aqueous solution at pH 7.4, 37°C, its platelet anti-aggregatory activity remains undiminished for at least 20 min .
Result of Action
The changes in circulatory function induced by 6-keto-PGE1 bear a close resemblance to the changes caused by prostacyclin (PGI2) . It is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .
Action Environment
The action, efficacy, and stability of 6-keto-PGE1 are influenced by various environmental factors, including pH and temperature . For instance, its platelet anti-aggregatory activity remains undiminished when incubated in aqueous solution at pH 7.4, 37°C .
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDCKODIMKLNO-CTBSXBMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318279 | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-ketoprostaglandin E1 | |
CAS RN |
67786-53-2 | |
| Record name | 6-Keto-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67786-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67786-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







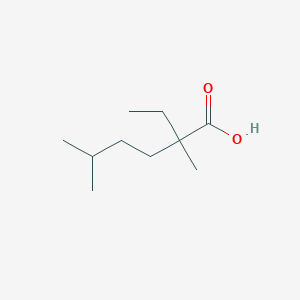
![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)
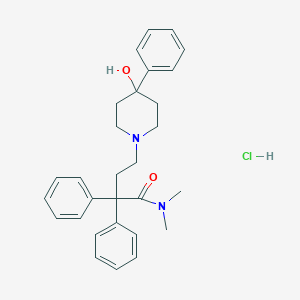
![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)


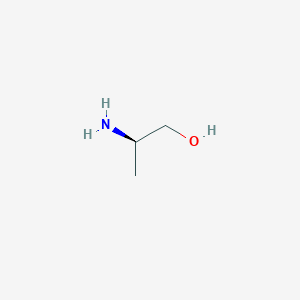
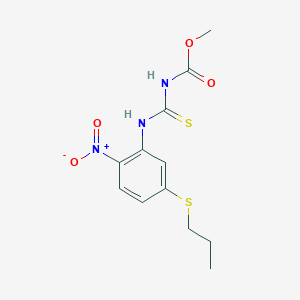

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)